Cyclopentane, (3-methylbutylidene)-
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Overview
Description
(3-Methylbutylidene)cyclopentane is an organic compound with the molecular formula C₁₀H₁₈. It is a hydrophobic liquid that is insoluble in water but can dissolve in organic solvents. This compound is known for its distinctive odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylbutylidene)cyclopentane is typically synthesized through organic synthesis routes. One common method involves the alkylation of cyclopentane with 3-methylbutylidene bromide under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography.
Industrial Production Methods
In an industrial setting, (3-Methylbutylidene)cyclopentane can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutylidene)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(3-Methylbutylidene)cyclopentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclopentane derivatives.
Biology: It serves as a model compound in studies related to hydrophobic interactions and membrane permeability.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of (3-Methylbutylidene)cyclopentane involves its interaction with molecular targets through hydrophobic interactions. It can penetrate lipid membranes due to its non-polar nature, making it useful in studies related to membrane permeability and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler structure without the methylbutylidene group.
Methylcyclopentane: Contains a methyl group attached to the cyclopentane ring.
Butylcyclopentane: Contains a butyl group attached to the cyclopentane ring.
Uniqueness
(3-Methylbutylidene)cyclopentane is unique due to the presence of the 3-methylbutylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentane derivatives. This makes it valuable in specific organic synthesis reactions and industrial applications .
Properties
CAS No. |
53366-51-1 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-methylbutylidenecyclopentane |
InChI |
InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
IUEAAJZOPXGHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C1CCCC1 |
Origin of Product |
United States |
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